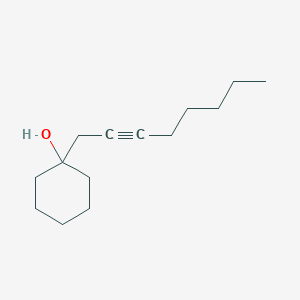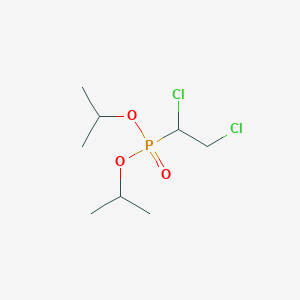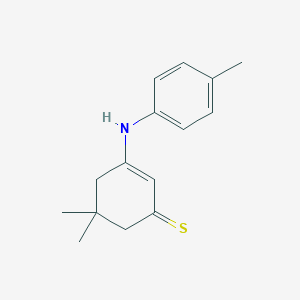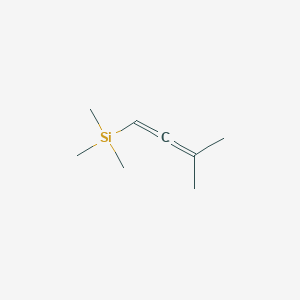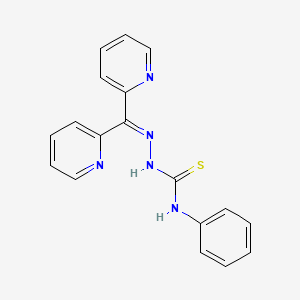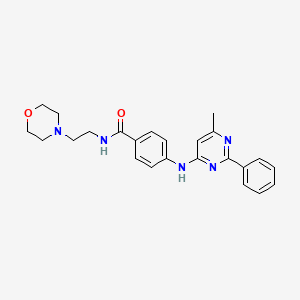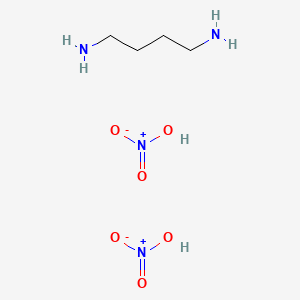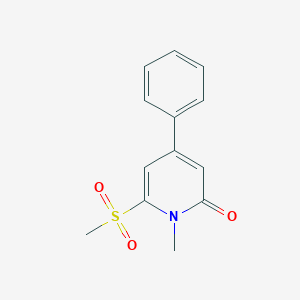
6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a methanesulfonyl group, a methyl group, and a phenyl group attached to a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one typically involves the introduction of the methanesulfonyl group to a pyridinone precursor. One common method is the reaction of a pyridinone derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted pyridinones.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one: shares similarities with other methanesulfonyl-substituted pyridinones and sulfonyl-containing compounds.
Uniqueness
- The presence of both a methanesulfonyl group and a phenyl group in the same molecule provides unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it distinct from other pyridinones that may lack these functional groups.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
71906-32-6 |
|---|---|
Fórmula molecular |
C13H13NO3S |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
1-methyl-6-methylsulfonyl-4-phenylpyridin-2-one |
InChI |
InChI=1S/C13H13NO3S/c1-14-12(15)8-11(9-13(14)18(2,16)17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
RCBNTPLXPQTBFZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=CC1=O)C2=CC=CC=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


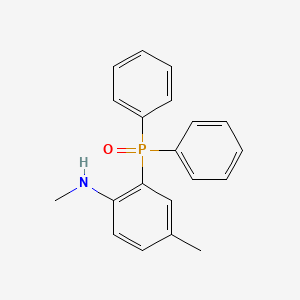
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
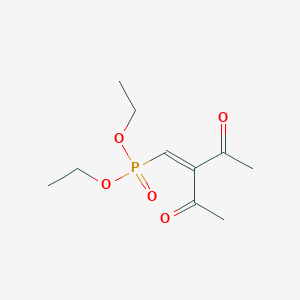
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)

![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
